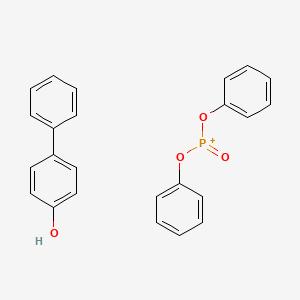
Oxo(diphenoxy)phosphanium;4-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a reactant used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates, which are known for their antioxidant and antimicrobial activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H5OH→(C6H5O)2P(O)H+2HCl
The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, diphenyl phosphite is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Substitution: It can react with nucleophiles to form different phosphonate esters.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products
Oxidation: Diphenyl phosphate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphorous acid and phenol.
Wissenschaftliche Forschungsanwendungen
Diphenyl phosphite is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Used as a stabilizer in polymers and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of diphenyl phosphite involves its ability to donate a phosphoryl group to various substrates. This property makes it useful in the synthesis of phosphonate esters and other phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphite: Another organophosphorus compound with similar reactivity but different physical properties.
Dimethyl phosphite: A simpler phosphite ester with different applications.
Diethyl phosphite: Similar to dimethyl phosphite but with ethyl groups instead of methyl groups.
Uniqueness
Diphenyl phosphite is unique due to its specific reactivity and the ability to form stable phosphonate esters. Its antioxidant and antimicrobial properties also distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C24H20O4P+ |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
InChI-Schlüssel |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


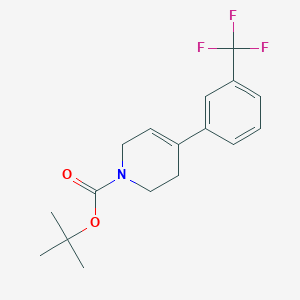
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
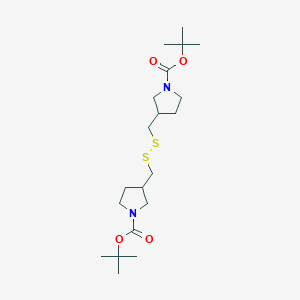
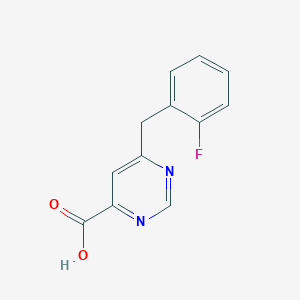
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
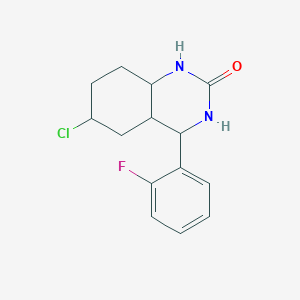

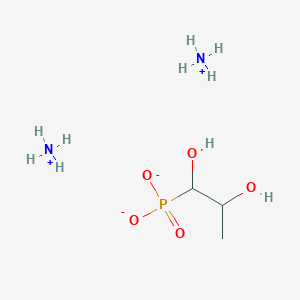
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
